molecular formula C10H13FN2O2 B1373757 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide CAS No. 1249677-08-4

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide

Cat. No. B1373757
M. Wt: 212.22 g/mol
InChI Key: VNDZSXJKUDTTMP-UHFFFAOYSA-N
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Description

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide is a chemical compound with the CAS Number: 1249832-44-7 . It has a molecular weight of 198.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2O2/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder .

Scientific Research Applications

Anticonvulsant and Pain Attenuation

Primary amino acid derivatives (PAADs) like 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide have shown potent activities in whole animal anticonvulsant models and neuropathic pain models. Specifically, derivatives with electron-withdrawing groups retained activity, and those with a 3-fluorophenoxymethyl group improved activity significantly. These compounds represent a novel class of anticonvulsants with promising pain-attenuating properties (King et al., 2011).

Materials Science and Polymer Chemistry

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide derivatives have been extensively used in the synthesis of various polymers:

  • Soluble Polyimides : The compound has been used in synthesizing new aromatic diamine monomers containing pyridine and fluorine. The resulting polyimides demonstrated excellent solubility, thermal stability, and thermo-oxidative stability. They exhibit potential for various industrial applications due to their high glass-transition temperatures and predominant amorphous nature (Zhang et al., 2007).

  • Polyamides and Polybenzoxazoles : The compound has contributed to the synthesis of novel polyamides and polybenzoxazoles. These materials are known for their solubility in polar organic solvents, excellent thermal stability, and potential applications in microelectronics and advanced materials due to their mechanical and electrical properties (Hsiao et al., 2004; Hong et al., 2003; Gutch et al., 2003).

  • Advanced Polymers with Low Dielectric Constants : Novel fluorinated poly(ether sulfone imide)s derived from the compound have been synthesized, offering low dielectric constants and high thermal stability, making them suitable for microelectronics applications (Wang et al., 2014).

Pharmaceutical Chemistry

In the domain of pharmaceutical chemistry, the compound's derivatives have been involved in the synthesis of various bioactive molecules and intermediates, showing potential in drug development and medicinal chemistry (Gabriele et al., 2006; Shukla et al., 2014).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-13(2)10(14)6-15-7-3-4-9(12)8(11)5-7/h3-5H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDZSXJKUDTTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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